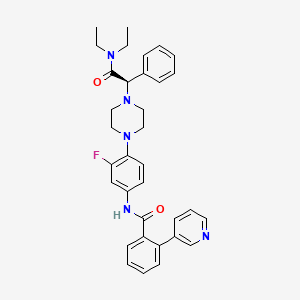

(R)-N-(4-(4-(2-(二乙氨基)-2-氧代-1-苯乙基)哌嗪-1-基)-3-氟苯基)-2-(吡啶-3-基)苯甲酰胺

描述

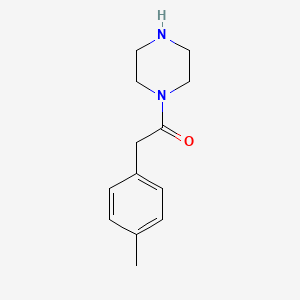

(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C34H36FN5O2 and its molecular weight is 565.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

科学研究应用

神经药理学和受体拮抗剂

一项引人注目的研究涉及 JNJ-31020028,一种与指定化学物质在结构上相似的化合物,被确定为神经肽 Y Y2 受体的选择性脑穿透小分子拮抗剂。对该化合物的体外和体内特性进行了评估,证明了其在研究神经肽相关功能和疾病方面的巨大潜力。它在神经科学研究中的应用突出了此类化合物在剖析复杂的神经化学通路中的用途,并有可能解决焦虑和压力诱导的行为等状况 (Shoblock 等人,2010)。

抗菌活性

此类化合物的另一个应用领域是抗菌研究。通过亲核取代反应合成的化合物已显示出对细菌菌株(如铜绿假单胞菌)和真菌菌株(如白色念珠菌)的有效活性。这证明了这些化合物作为抗菌剂的潜力,可用于对抗耐药菌和真菌 (Mishra & Chundawat,2019)。

药物开发和质量控制

开发用于药品质量控制的分析方法是另一个关键应用。例如,非水毛细管电泳分离技术已用于甲磺酸伊马替尼及其相关物质,证明了此类化合物在确保药品纯度和功效中的重要性。这项研究强调了类似化学化合物在制药行业从合成到质量控制中的作用 (Ye 等人,2012)。

药物化学和药物合成

合成和表征具有潜在治疗应用的衍生物是药物化学研究的核心。具有指定化学结构或类似结构的化合物通常被合成并评估其生物活性,包括抗惊厥、镇痛和解痉作用。此类研究对于发现新药和了解其作用的分子基础至关重要 (Obniska 等人,2015)。

作用机制

Target of Action

The primary target of ®-JNJ-31020028, also known as ®-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide, is the neuropeptide Y Y2 receptor . This receptor is a G-protein coupled receptor involved in various physiological processes, including the regulation of food intake, anxiety, and circadian rhythms .

Mode of Action

®-JNJ-31020028 acts as an antagonist at the Y2 receptor . This means it binds to the receptor and blocks its activation by the natural ligand, neuropeptide Y. By inhibiting the activation of the Y2 receptor, ®-JNJ-31020028 can modulate the physiological processes controlled by this receptor .

Biochemical Pathways

The Y2 receptor is part of the neuropeptide Y system, which includes several other receptors (Y1, Y4, Y5) and the peptides neuropeptide Y, peptide YY, and pancreatic polypeptide. The Y2 receptor is a presynaptic autoreceptor that inhibits the release of neuropeptide Y. Therefore, blocking the Y2 receptor with ®-JNJ-31020028 can increase the release of neuropeptide Y .

Pharmacokinetics

It has been reported that the compound is able to penetrate the brain, which is crucial for its activity, given that its target, the y2 receptor, is primarily located in the central nervous system .

Result of Action

In vivo studies have shown that ®-JNJ-31020028 increases norepinephrine release in the hypothalamus, consistent with the colocalization of norepinephrine and neuropeptide Y . It was found to be ineffective in a variety of anxiety models, although it did block stress-induced elevations in plasma corticosterone, without altering basal levels, and normalized food intake in stressed animals without affecting basal food intake .

属性

IUPAC Name |

N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(4-(4-(2-(diethylamino)-2-oxo-1-phenylethyl)piperazin-1-yl)-3-fluorophenyl)-2-(pyridin-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)

![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)

![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)

![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)